Ethyl methanesulfonate

Catalog No.
S569628
CAS No.
62-50-0
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl methanesulfonate

CAS Number

62-50-0

Product Name

Ethyl methanesulfonate

IUPAC Name

ethyl methanesulfonate

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3

InChI Key

PLUBXMRUUVWRLT-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C

Solubility

50 to 100 mg/mL at 81° F (NTP, 1992)

Synonyms

Ethyl Mesilate, Ethyl Mesylate, Ethyl Methanesulfonate, Ethylmesilate, Ethylmesylate, Ethylmethane Sulfonate, Mesilate, Ethyl, Mesylate, Ethyl, Methanesulfonate, Ethyl, Sulfonate, Ethylmethane

Canonical SMILES

CCOS(=O)(=O)C

Mutagenesis:

  • Plant and microbial research: EMS is a potent mutagen, meaning it can induce changes in the genetic makeup of an organism. This property makes it a valuable tool in plant and microbial research for several purposes:
    • Generating genetic diversity: EMS treatment can create randomly distributed mutations across the genome, leading to a population with increased genetic diversity. This diverse population can then be screened to identify individuals with desirable traits, such as improved disease resistance or increased yield [].
    • Functional genomics: By inducing mutations in specific genes, researchers can study their function and understand how they contribute to various biological processes [].

Studying DNA repair mechanisms:

  • EMS can damage DNA by alkylating (adding an alkyl group) to nitrogen and oxygen atoms in the DNA bases. This damage triggers DNA repair mechanisms in cells. By studying the response of cells to EMS treatment, researchers can gain insights into the various DNA repair pathways and their importance in maintaining genome integrity [].

Cancer research:

  • While not widely used in contemporary cancer research due to the availability of more specific tools, EMS has historically been used to induce tumors in model organisms, allowing researchers to study the development and progression of cancer [].

Ethyl methanesulfonate is an organosulfur compound with the chemical formula CH₃SO₃C₂H₅. It is a colorless liquid classified as an alkylating agent and is widely recognized for its role as a potent mutagen in experimental genetics. Ethyl methanesulfonate is the ethyl ester of methanesulfonic acid and has been utilized primarily in biochemical research to induce mutations for various studies, particularly in model organisms such as Drosophila (fruit flies) and Caenorhabditis elegans (nematodes) .

EMS acts as a mutagen by alkylating DNA. The ethyl group from EMS transfers to nitrogen atoms in guanine bases within DNA, causing mispairing during replication and leading to mutations []. This allows researchers to study the effects of mutations on various biological processes.

Physical and Chemical Properties

  • Molecular Formula: CH₃SO₃C₂H₅ []
  • Molar Mass: 124.16 g/mol []
  • Appearance: Colorless liquid []
  • Melting Point: Below 25°C []
  • Boiling Point: 85-86°C at 10 mmHg []
  • Density: 1.15 g/cm³ []
  • Solubility: Miscible with water (hydrolyzes) []

Ethyl methanesulfonate acts primarily as an alkylating agent, meaning it can transfer an ethyl group to nucleophilic sites, such as DNA bases. The most significant reaction involves the alkylation of guanine, resulting in the formation of O6-ethylguanine. This abnormal base can lead to mispairing during DNA replication, often resulting in G:C to A:T transitions .

Additionally, ethyl methanesulfonate hydrolyzes in aqueous environments, producing ethanol and methanesulfonic acid. Its stability varies with pH; it has a longer half-life in neutral to acidic conditions, making it crucial to manage its disposal properly .

Ethyl methanesulfonate is recognized for its mutagenic, teratogenic, and carcinogenic properties. It induces random mutations in DNA, primarily through nucleotide substitutions. The mutation rate can vary significantly based on the organism and conditions but typically ranges from 5×1045\times 10^{-4} to 5×1025\times 10^{-2} mutations per gene without causing substantial cell death . Its ability to induce point mutations makes it a valuable tool in genetic studies, particularly for examining DNA repair mechanisms and mutational spectra .

The synthesis of ethyl methanesulfonate was first reported by German chemist O. C. Billeter in 1905. The compound is typically prepared through the reaction of methanesulfonic anhydride with ethanol . Other methods may involve the direct esterification of methanesulfonic acid with ethanol under acidic conditions.

Ethyl methanesulfonate serves primarily as a model alkylating agent in biochemical and genetic research. Its applications include:

  • Inducing mutations for genetic screens.
  • Studying DNA repair processes.
  • Investigating mutagenesis mechanisms.
  • Serving as a tool for creating genetic diversity in laboratory settings .

Due to its hazardous nature, ethyl methanesulfonate is produced exclusively for research purposes and is handled under strict safety protocols.

Research indicates that ethyl methanesulfonate interacts with various biological molecules, notably nucleophiles such as amino acids and nucleotides. Its capacity to alkylate nucleophilic sites leads to significant alterations in DNA structure, which can trigger cellular responses aimed at repairing the damage or leading to cell death if the damage is irreparable . Studies have also shown that EMS can induce mitotic recombination in yeast, suggesting a complex interplay between mutagenesis and cellular repair mechanisms .

Ethyl methanesulfonate shares similarities with several other alkylating agents. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
Methyl methanesulfonateCH₃SO₃CH₃Less potent than ethyl methanesulfonate; used similarly
Dimethyl sulfate(CH₃O)₂SO₂Highly toxic; broader reactivity but similar mechanism
N-Nitroso-N-methylureaC₃H₈N₂O₃Induces different types of mutations; not sulfonic acid derivative
Sulfur mustard (Mustard gas)C₄H₈Cl₂SKnown for its use as a chemical warfare agent; strong alkylating properties

Uniqueness of Ethyl Methanesulfonate: Ethyl methanesulfonate is particularly valued for its ability to induce specific types of point mutations while being less toxic than some other alkylating agents like sulfur mustard. Its controlled use in laboratory settings allows researchers to study genetic mutations without overwhelming cytotoxicity .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992)

Color/Form

Colorless liquid

Boiling Point

415 to 416 °F at 761 mm Hg (NTP, 1992)
213.5 °C
213-213.5 °C at 761 mm Hg

Flash Point

212 °F (NTP, 1992)

Density

1.1452 at 72 °F (NTP, 1992)
Specific gravity: 1.1452 at 22 °C/4 °C

LogP

log Kow = -0.2 (est)

Appearance

Liquid

UNII

9H154DI0UP

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H340 (84%): May cause genetic defects [Danger Germ cell mutagenicity];
H351 (90%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethyl Methanesulfonate is a sulfonoxyalkane with carcinogenic and teratogenic properties. Ethyl methanesulfonate ethylates DNA, thereby damaging DNA and leading to genetic mutations, single-stranded breaks in DNA, and chromosomal aberrations. Ethyl methanesulfonate may be used experimentally in biomedical research. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis.

Vapor Pressure

0.21 mmHg
0.206 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

62-50-0

Wikipedia

Ethyl methanesulfonate

Biological Half Life

... HALF-LIFE IN RAT BLOOD SERUM ... 6.5 HR.

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

REACTION OF METHANESULFONIC ANHYDRIDE WITH ETHYL ALCOHOL.

General Manufacturing Information

Methanesulfonic acid, ethyl ester: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
REVERSIBLE MALE CHEMOSTERILANT FOR INSECTS & MAMMALIAN PESTS. /MONOESTERS OF METHANESULFONIC ACID/

Analytic Laboratory Methods

Method 8250. "Gas Chromatography/Mass Spectrometry for Semivolatile Organics: Packed Column Technique". Gas Chromatography Mass Spectrometric Method with no detection limit specified.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: water; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: ethyl mesylate; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Analyte: ethyl methanesulfonate; matrix: pharmaceutical preparation; procedure: capillary gas chromatography with flame ionization detection; limit of detection: 1 ug/g
For more Analytic Laboratory Methods (Complete) data for ETHYL METHANESULFONATE (8 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The antimutagenic effects of vitamins C, E, and A, and derivatives of vitamin C on ethyl methanesulfonate induced 6TG resistant mutations in Chinese hamster V79 cells were examined. Vitamin C was most effective in inhibiting ethyl methanesulfonate cytotoxicity and 6TG resistant mutations. In the presence of vitamin C at a concentration of 100 micrograms/ml, ethyl methanesulfonate induced mutations were reduced to about one-third or one-forth of those in control cultures treated with ethyl methanesulfonate alone. Dehydro-vitamin C and iso-vitamin C also inhibited ethyl methanesulfonate induced mutations to about ... one-half or one-third of the control level. ... Vitamin C may react directly with ethyl methanesulfonate as a desmutagen and thus inactivate its mutation-inducing activity in Chinese hamster V79 cells. Vitamin E had an additive cytotoxic effect on EMS-induced cytotoxicity. This vitamin enhanced the frequencies of 6TG-resistant mutations induced by ethyl methanesulfonate. Pretreatment with vitamin E before treatment with ethyl methanesulfonate resulted in no detectable effect in modifying the ethyl methanesulfonate induced mutations. On the contrary, vitamin A markedly enhanced ethyl methanesulfonate induced mutation frequencies.
The 1,4-dihydropyridine derivative 2,6-dimethyl-3,5-diethoxycarbonyl-4-(sodium carboxylate)-1,4-dihydropyridine was studied for antimutagenic effect in the dominant lethal test and in the sex-linked recessive lethal test of Drosophila melanogaster. ... 1,4-dihydropyridine reduces the frequency of ethyl methanesulfate induced genetic damage (point mutations and chromosome breakage). A reduction of the mutation rate induced by ethyl methanesulfate in adults could be observed independently of the developmental stages (larvae or imago) pretreated with 1,4-dihydropyridine. The protective effect of this ... antimutagen against the alkylating agent depended on both the 1,4-dihydropyridine dose and the level of the ethyl methanesulfonate induced mutation rate. The effect of 1,4-dihydropyridine was more pronounced than that of /cysteine and cysteamine/.
Rat and canine hepatocyte suspensions were exposed to toxic concentrations of ethyl methanesulfonate (EMS) and ionophore A-23187 in the presence and absence of extracellular calcium (Ca2+) and alpha-tocopheryl succinate (alpha-TS). The exogenous administration of alpha-TS (25 microM) completely protected hepatocytes from chemically- induced toxicity when exposed to physiological free extracellular calcium concentrations (0.8-1.5 mM). ... Hepatocytes exposed to unesterified alpha- tocopherol (alpha-T, 25 microM) or alpha-tocopheryl acetate (alpha-TA, 25 microM), however, were not protected from the toxic effect of chemicals even though these treatments resulted in the marked accumulation of cellular alpha-T (2.65 nml/10(6) cells) and alpha-TA (2.3 nmol/10(6) cells), respectively. Finding suggest that the supplementation of endogenous stores of alpha-T or alpha-TA does not promote protection against chemical toxicity and that alpha-TS cytoprotection results not from the accumulation of alpha-T but rather from the cellular presence of the intact alpha-TS molecule. Thus alpha-TS appears to possess cytoprotective properties that differ from other vitamin E congeners.
The combination of EMS and aureomycin was highly cytotoxic, but EMS alone inhibited the mitosis in Vicia fabia.
For more Interactions (Complete) data for ETHYL METHANESULFONATE (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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